

Spectroscopic Characterization & Structural Validation of 2-Cyclopropylthiophene

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Compound of Interest

Compound Name: 2-Cyclopropylthiophene

CAS No.: 29481-22-9

Cat. No.: B3031380

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Executive Summary

This technical guide provides a rigorous framework for the structural validation of **2-Cyclopropylthiophene** (

, MW 124.20), a critical bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike simple alkyl thiophenes, the cyclopropyl moiety introduces unique strain-driven spectral features and specific fragmentation pathways.

This document moves beyond static data listing, offering a causal analysis of spectral features (NMR, IR, MS) grounded in electronic effects and orbital interactions. It is designed for researchers requiring definitive proof of identity during synthesis optimization or impurity profiling.

Chemical Identity & Synthesis Context

To ensure the spectroscopic data presented is relevant, we must first establish the sample integrity. The most robust synthesis route—and the one yielding the highest purity for spectral analysis—is the Suzuki-Miyaura coupling.

Validated Synthesis Workflow

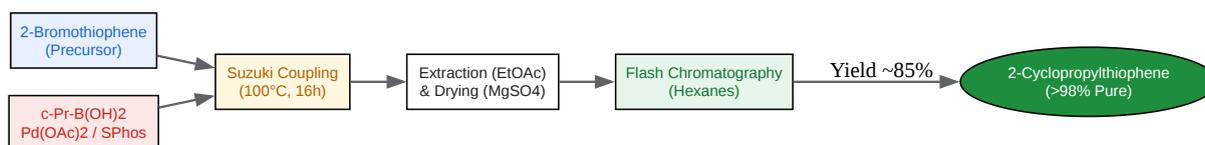
- Precursors: 2-Bromothiophene + Cyclopropylboronic acid.

- Catalyst System:
/ SPhos (Ligand).[1]
- Base/Solvent:
/ Toluene/Water (
).

This method avoids the ring-opening side reactions common with Grignard reagents (Kumada coupling) on strained rings.

Visualization: Synthesis & Purification Logic

The following diagram outlines the critical path to obtaining a spectroscopy-grade sample.



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Figure 1: Optimized synthesis workflow ensuring minimal ring-opening impurities prior to spectral analysis.

Mass Spectrometry (MS): The Fragmentation Fingerprint

Method: GC-MS (Electron Ionization, 70 eV). Causality: The high ring strain of the cyclopropyl group (~27.5 kcal/mol) directs specific fragmentation pathways distinct from n-propyl thiophene isomers.

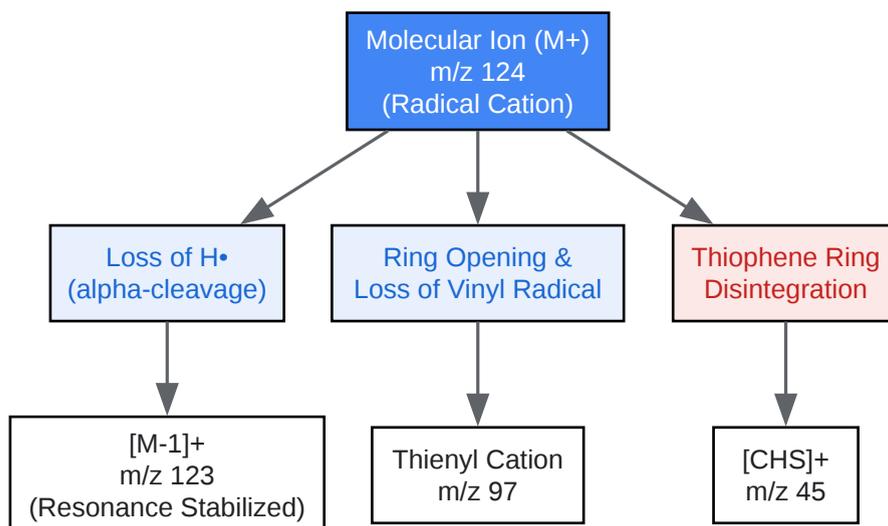
Quantitative MS Data

m/z (Mass-to-Charge)	Relative Abundance	Assignment	Mechanistic Origin
124	100% (Base Peak)		Stable molecular ion (aromatic stabilization).
125	~8.5%		contribution ().
126	~4.5%		Diagnostic: isotope signature.
123	40-60%		Loss of cyclopropyl -hydrogen; formation of thienyl-cyclopropyl cation.
97	15-25%		Loss of vinyl radical (ring opening).
45	Variable		Thioformyl cation (thiophene ring disintegration).

Fragmentation Logic Diagram

The stability of the thiophene ring usually preserves the

as the base peak, but the cyclopropyl substituent allows for a characteristic hydrogen loss that is more favorable than in alkyl chains.



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Figure 2: Primary fragmentation pathways under Electron Ionization (70 eV).

Infrared Spectroscopy (IR)

Method: FT-IR (Neat/ATR). Causality: The cyclopropyl C-H bonds possess significant

-character (

hybridization), shifting their stretching frequency higher than typical aliphatic alkanes, almost overlapping with aromatic C-H stretches.

Key Diagnostic Bands

Frequency ()	Vibration Mode	Structural Validation
3080 - 3100	C-H Stretch (Cyclopropyl)	Critical: Distinguishes from isopropyl/n-propyl isomers (usually <3000).
3000 - 3050	C-H Stretch (Thiophene)	Aromatic C-H.
1400 - 1450	Ring Breathing	Thiophene skeletal vibration.
1020 - 1050	Ring Deformation	Characteristic of cyclopropyl ring breathing.
690 - 710	C-S Stretch / Out-of-plane	Fingerprint for 2-substituted thiophenes.

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz or higher,

(Internal Standard TMS

0.00). Trustworthiness:

is preferred over DMSO-

to prevent viscosity broadening and to allow clear resolution of the cyclopropyl coupling constants (

).

NMR Data (Proton)

The cyclopropyl group exerts a shielding effect on the protons cis to the aromatic ring due to anisotropy.

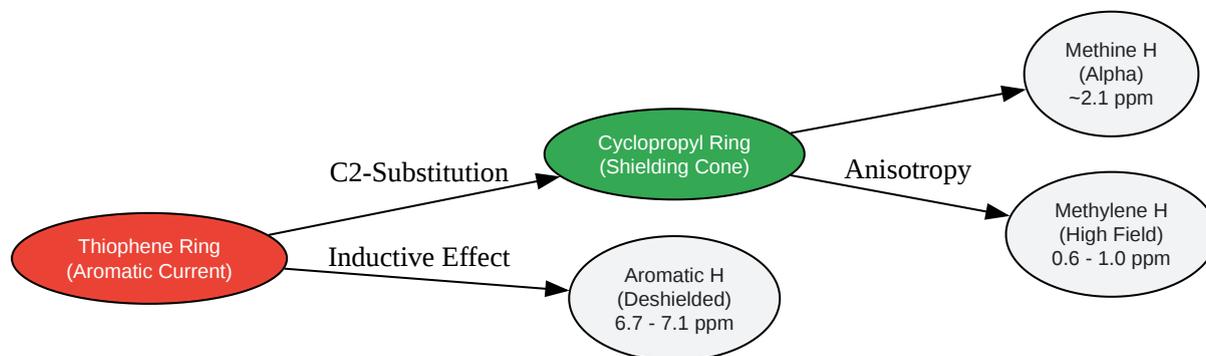
Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
7.05 - 7.10	dd	1H		H-5 (Thiophene)
6.85 - 6.90	dd	1H		H-3 (Thiophene)
6.75 - 6.80	dd	1H		H-4 (Thiophene)
2.05 - 2.15	m	1H	-	H-1' (Cyclopropyl Methine)
0.95 - 1.05	m	2H	-	H-2' (Cis to ring)
0.65 - 0.75	m	2H	-	H-3' (Trans to ring)

NMR Data (Carbon)

Shift (ppm)	Carbon Type	Assignment
146.5	Quaternary ()	C-2 (Ipsso - Thiophene)
126.8	CH	C-5 (Thiophene)
123.5	CH	C-4 (Thiophene)
122.9	CH	C-3 (Thiophene)
11.5	CH	C-1' (Cyclopropyl Methine)
8.2		C-2', C-3' (Cyclopropyl Methylene)

NMR Structural Correlation Diagram

This diagram visualizes the connectivity and shielding logic used to assign the signals above.



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Figure 3: Electronic environments influencing chemical shifts.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these specific impurities:

- 2-Bromothiophene: Triplet at 6.9 ppm (if unreacted starting material remains).
- Homocoupling (Bithiophene): Distinct doublets shifted downfield (7.2+ ppm).
- Ring Opening (n-propylthiophene): Loss of the multiplet at 0.6-1.0 ppm; appearance of a methyl triplet at 0.9 ppm and sextet at 1.6 ppm.

References

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